Cas no 406482-23-3 (2-fluoro-1-methoxy-3-(4-methoxyphenyl)benzene)

2-fluoro-1-methoxy-3-(4-methoxyphenyl)benzene structure
406482-23-3 structure
Product Name:2-fluoro-1-methoxy-3-(4-methoxyphenyl)benzene
CAS No:406482-23-3
MF:C14H13FO2
MW:232.250227689743
CID:3973440
PubChem ID:85816304
Update Time:2025-04-22

2-fluoro-1-methoxy-3-(4-methoxyphenyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 2-fluoro-3,4'-dimethoxy-
    • 2-fluoro-1-methoxy-3-(4-methoxyphenyl)benzene
    • DTXSID801287891
    • EN300-1586113
    • 406482-23-3
    • 2-Fluoro-3,4a(2)-dimethoxy-1,1a(2)-biphenyl
    • Inchi: 1S/C14H13FO2/c1-16-11-8-6-10(7-9-11)12-4-3-5-13(17-2)14(12)15/h3-9H,1-2H3
    • InChI Key: FOSGPGBNFOJFJM-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1C1C=CC(=CC=1)OC)OC

Computed Properties

  • Exact Mass: 232.08995782Da
  • Monoisotopic Mass: 232.08995782Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 18.5Ų

2-fluoro-1-methoxy-3-(4-methoxyphenyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Enamine
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